molecular formula C13H9ClF2N2O B2593360 N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide CAS No. 2415462-09-6

N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide

Cat. No. B2593360
CAS RN: 2415462-09-6
M. Wt: 282.67
InChI Key: YIKCKOYWEWBILK-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyridine carboxamide family and is known to exhibit potent pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2 activity, N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide is also relatively stable, making it easy to handle and store. However, N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide also has limited solubility in water, which may make it difficult to use in some experiments.

Future Directions

There are several future directions for research on N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide. One direction is to study its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its pharmacological effects. Additionally, future research could focus on developing more potent and selective COX-2 inhibitors based on the structure of N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide is a complex process that involves several chemical reactions. The first step involves the synthesis of 4-chloro-2-fluoroaniline, which is then reacted with 6-methylpyridine-2-carboxylic acid to form the intermediate product. This intermediate product is then reacted with thionyl chloride to produce the final product, N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent pharmacological properties, including anti-inflammatory and analgesic effects. N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide has also been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O/c1-7-9(15)3-5-12(17-7)13(19)18-11-4-2-8(14)6-10(11)16/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKCKOYWEWBILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-5-fluoro-6-methylpyridine-2-carboxamide

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